Product packaging for 3,4-Dinitrobenzo[b]thiophene(Cat. No.:)

3,4-Dinitrobenzo[b]thiophene

Cat. No.: B1514880
M. Wt: 224.2 g/mol
InChI Key: QMQQBDDRCAFTMU-UHFFFAOYSA-N
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Description

Benzo[b]thiophene Core Structure and Functionalization Potential

Benzo[b]thiophene is a sulfur-containing heterocyclic compound, consisting of a thiophene (B33073) ring fused to a benzene (B151609) ring. ontosight.ainih.gov This aromatic system is a privileged scaffold in medicinal chemistry and materials science due to its diverse biological activities and applications in organic electronics. nih.govx-mol.comnih.gov The benzo[b]thiophene core can be found in several FDA-approved drugs, including raloxifene, zileuton, and sertaconazole. nih.gov

The structure of benzo[b]thiophene allows for functionalization at various positions on both the benzene and thiophene rings. researchgate.net Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, typically occur at the 2- and 3-positions of the thiophene ring, which are more reactive than the benzene ring. derpharmachemica.com The reactivity of the thiophene ring is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation. derpharmachemica.com Functionalization can also be achieved through metal-mediated cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions. core.ac.uknih.gov This versatility in functionalization makes benzo[b]thiophene a valuable building block for the synthesis of complex molecules with tailored properties. researchgate.nettandfonline.com

Overview of Nitro-Substituted Benzo[b]thiophenes

The introduction of nitro groups onto the benzo[b]thiophene core significantly influences its chemical and physical properties. The nitro group is a strong electron-withdrawing group, which can affect the reactivity, stability, and electronic properties of the molecule. ontosight.ai Nitro-substituted benzo[b]thiophenes are important intermediates in the synthesis of various derivatives, as the nitro group can be readily converted into other functional groups, such as amino groups.

The synthesis of nitro-substituted benzo[b]thiophenes can be achieved through direct nitration of the benzo[b]thiophene core or by cyclization of appropriately substituted precursors. arkat-usa.org For instance, the nitration of benzo[b]thiophene can yield a mixture of isomers, with the position of nitration depending on the reaction conditions. The presence of other substituents on the benzo[b]thiophene ring can also direct the position of nitration. A dearomative [3 + 2] cycloaddition reaction of 3-nitrobenzothiophenes with nonstabilized azomethine ylides has been developed to construct functionalized fused tricyclic benzo researchgate.netcore.ac.ukthieno[2,3-c]pyrroles. rsc.org

Significance of Dinitrobenzo[b]thiophenes in Heterocyclic Chemistry

Dinitrobenzo[b]thiophenes are a class of nitro-substituted benzo[b]thiophenes that contain two nitro groups on the benzo[b]thiophene scaffold. The presence of two electron-withdrawing nitro groups further modifies the electronic properties of the benzo[b]thiophene system, making these compounds interesting for various applications. For example, 4,6-dinitrobenzo[b]thiophenes have been synthesized from stilbenes where a nitro group is substituted by benzylmercaptan, followed by cyclization. arkat-usa.org

The dinitro substitution pattern can significantly impact the reactivity of the molecule. For example, in 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, the 4-nitro group can be regiospecifically substituted, with the amino group showing an unexpected activating effect. acs.org The synthesis of methyl 3-arylamino-4,6-dinitrobenzo[b]thiophene-2-carboxylates has been achieved through the smooth dehydrogenation of 2,3-dihydrobenzo[b]thiophene (B1596441) derivatives. kisti.re.kr

Research Scope and Focus on 3,4-Dinitrobenzo[b]thiophene

This article will focus specifically on the chemical compound This compound . While information on dinitrobenzo[b]thiophenes is generally sparse in publicly available literature, this article aims to consolidate the known information regarding this particular isomer. The CAS number for this compound is 23692-83-3. aksci.comguidechem.com The following sections will delve into the available data on its properties and synthesis, drawing from existing chemical literature and databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O4S B1514880 3,4-Dinitrobenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2O4S

Molecular Weight

224.2 g/mol

IUPAC Name

3,4-dinitro-1-benzothiophene

InChI

InChI=1S/C8H4N2O4S/c11-9(12)5-2-1-3-7-8(5)6(4-15-7)10(13)14/h1-4H

InChI Key

QMQQBDDRCAFTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis and Derivatization of 3,4 Dinitrobenzo B Thiophene

Regioselective Nitration Pathways to Dinitrobenzo[b]thiophenes

The introduction of two nitro groups onto the benzo[b]thiophene scaffold via electrophilic nitration is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the ring system.

Direct Nitration of Benzo[b]thiophene and Nitrobenzo[b]thiophenes

The direct nitration of the parent benzo[b]thiophene molecule typically results in a mixture of C2- and C3-substituted isomers, with C3 substitution generally being the preferred outcome. chemicalbook.com Nitration with fuming nitric acid in acetic acid can yield a complex mixture, from which 3-nitrobenzo[b]thiophene (B90674) and 2-nitrobenzo[b]thiophene can be isolated. chemicalbook.com Achieving dinitration requires forcing conditions and often starts from a mononitrated precursor.

The nitration of 3-nitrobenzo[b]thiophene can lead to the formation of various dinitro isomers. rsc.org While it is unreactive towards fuming nitric acid in glacial acetic acid, substitution occurs when treated with potassium nitrate (B79036) in concentrated sulfuric acid or a mixture of nitric acid, acetic acid, and acetic anhydride. rsc.org This process yields a mixture of dinitro products, with substitution occurring at all available positions on the benzene (B151609) ring. rsc.org The observed preference for the position of the second nitro group follows the order 6 > 5 > 4 > 7. rsc.org This indicates that 3,4-Dinitrobenzo[b]thiophene is a possible, though not the major, product in this reaction mixture. rsc.org

Table 1: Nitration of 3-Nitrobenzo[b]thiophene

Reagents Products Structural Confirmation
KNO₃ in conc. H₂SO₄ 3,4-, 3,5-, 3,6-, and 3,7-Dinitrobenzo[b]thiophenes ¹H NMR spectra and chemical means
HNO₃/AcOH/Ac₂O 3,4-, 3,5-, 3,6-, and 3,7-Dinitrobenzo[b]thiophenes ¹H NMR spectra and chemical means

Data sourced from a study on the nitration of nitrobenzo[b]thiophenes. rsc.org

Influence of Substituents on Nitration Regioselectivity

Substituents already present on the benzo[b]thiophene ring play a crucial role in directing the position of incoming nitro groups.

Deactivating Groups: A deactivating group like the nitro group at the 3-position directs further substitution to the benzene ring, primarily at the 6- and 5-positions. rsc.org The formation of the 3,4-dinitro isomer is affected by peri-interaction, which is a steric hindrance between the nitro groups at the 3 and 4 positions. rsc.org When a deactivating carboxy group is at the 2-position, nitration yields a mixture of the 3-, 4-, 6-, and 7-nitro isomers. rsc.org

Activating and Directing Groups: The presence of a methyl group, as in 3-methylbenzo[b]thiophen-2-carboxylic acid, influences nitration to occur at all positions of the benzene ring except for the 5-position. rsc.org In some cases, such as the nitration of 2-chloromethylbenzo[b]thiophene, the substituent can direct nitration; the chloromethyl group at C-2 can steer the nitro group to the C-5 position. smolecule.com

Table 2: Influence of Substituents on Benzo[b]thiophene Nitration

Starting Compound Nitrating Agent Major Nitro-Isomer Positions
Benzo[b]thiophene-2-carboxylic acid H₂SO₄/AcOH at 60°C 3, 4, 6, 7
3-Methylbenzo[b]thiophen-2-carboxylic acid H₂SO₄/AcOH at 60°C All benzene ring positions except 5
2-Chloromethylbenzo[b]thiophene Fuming HNO₃ in H₂SO₄ at 0°C C-5 (78% selectivity)

Data compiled from studies on substituted benzo[b]thiophene nitration. rsc.orgsmolecule.com

Cyclization Reactions for Benzo[b]thiophene Ring Formation with Dinitro Moieties

An alternative strategy for synthesizing dinitrobenzo[b]thiophenes involves forming the thiophene (B33073) ring onto a benzene nucleus that already contains the desired dinitro substitution pattern.

Approaches from 2,4,6-Trinitrotoluene (B92697) and Related Precursors

Derivatives of highly nitrated benzene compounds, such as 2,4,6-trinitrotoluene (TNT), serve as effective precursors. A common method involves the reaction of 2,4,6-trinitrobenzonitrile (B3052008) with a thiol, such as ethyl thioglycolate. rsc.org This reaction proceeds via a regioselective nucleophilic substitution of the nitro group at the ortho-position to the nitrile. rsc.org The subsequent intramolecular cyclization of the resulting intermediate yields a 4,6-dinitrobenzo[b]thiophene derivative. rsc.org

Another approach utilizes N-arylazomethines derived from trinitrobenzylidenes. researchgate.net These precursors react with methyl thioglycolate, leading to the substitution of an ortho-nitro group. researchgate.net The intermediate sulfide (B99878) then undergoes intramolecular cyclization and subsequent oxidation to produce methyl 3-(arylamino)-4,6-dinitrobenzo[b]thiophene-2-carboxylates. researchgate.netkisti.re.kr

Intramolecular Cyclization Methods

The key step in building the benzo[b]thiophene ring from substituted benzene precursors is an intramolecular cyclization. In the synthesis starting from 2,4,6-trinitrobenzonitrile, the cyclization occurs between the newly introduced sulfur-containing fragment (e.g., -SCH₂CO₂Et) and the ortho-positioned nitrile group (-CN). rsc.org This ring-closing reaction forms the thiophene heterocycle, resulting in a 3-amino-2-ethoxycarbonyl-4,6-dinitrobenzo[b]thiophene. rsc.org Similarly, the reaction involving N-arylazomethine precursors forms an intermediate sulfide which then cyclizes to create the dinitrobenzo[b]thiophene core. researchgate.net These methods are powerful as they establish the dinitro-substituted benzo[b]thiophene skeleton in a controlled manner.

Functional Group Transformations on this compound Core

Once the this compound core is synthesized, the nitro groups themselves become handles for further chemical modification. The two electron-withdrawing nitro groups significantly influence the reactivity of the molecule.

A primary transformation is the reduction of one or both nitro groups to the corresponding amino groups. This can be achieved using standard reducing agents for nitroarenes, such as hydrogen gas with a palladium catalyst, or metals like tin(II) chloride in an acidic medium. mit.edu This conversion of nitro functionalities to amines opens up a wide array of subsequent reactions, including diazotization and amide formation.

Furthermore, the high degree of electron deficiency in the benzene ring of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). In such reactions, a potent nucleophile can displace one of the nitro groups. The reactivity of dinitro-aromatic systems towards nucleophiles is well-established, and this principle can be applied to modify the 3,4-dinitro core, allowing for the introduction of various functional groups such as alkoxides or amines.

Nucleophilic Aromatic Substitution of Nitro Groups

Nucleophilic Aromatic Substitution (SNA_r) is a key reaction pathway for aromatic systems bearing strong electron-withdrawing groups, such as nitro groups. masterorganicchemistry.com These groups activate the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. govtpgcdatia.ac.inlibretexts.org In principle, this compound is a prime candidate for such reactions.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate. libretexts.orgorganicchemistrytutor.com Subsequently, a leaving group is expelled, restoring the aromaticity of the ring. In nitro-activated systems, the leaving group can be a halide or, in some cases, one of the nitro groups itself.

Given the positions of the nitro groups in this compound, they would strongly activate the benzene portion of the molecule for nucleophilic attack. The substitution could theoretically occur at the positions occupied by the nitro groups or at other positions on the ring, depending on the reaction conditions and the nucleophile used. While the general reactivity of nitro-activated thiophene and benzo[b]thiophene systems in SNA_r reactions is well-documented, specific examples detailing the nucleophilic substitution of the nitro groups on the 3,4-dinitro isomer are not extensively reported in readily available literature. mdpi.com

Reduction of Nitro Groups to Amino Functions and Subsequent Reactivity

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, typically yielding the corresponding anilines. wikipedia.org This conversion can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation (e.g., using palladium on carbon, platinum(IV) oxide, or Raney nickel) and chemical reduction with metals in acidic media (e.g., iron, tin, or zinc with HCl). wikipedia.orgnowgonggirlscollege.co.inscispace.com

For dinitro compounds like this compound, the reduction can potentially be controlled to achieve different products:

Selective Reduction: It is often possible to selectively reduce one nitro group to an amino group, yielding a nitro-amino derivative (e.g., 3-amino-4-nitrobenzo[b]thiophene or 4-amino-3-nitrobenzo[b]thiophene). Reagents like sodium sulfide, ammonium (B1175870) sulfide (in what is known as a Zinin reduction), or sodium hydrosulfite are often employed for this purpose. wikipedia.orgstackexchange.com The selectivity can be influenced by steric hindrance and the electronic environment of the nitro groups. stackexchange.com

Complete Reduction: Vigorous reduction conditions, such as using excess metal and acid or high-pressure catalytic hydrogenation, would lead to the complete reduction of both nitro groups to furnish 3,4-diaminobenzo[b]thiophene. nowgonggirlscollege.co.in

The resulting amino-benzo[b]thiophene derivatives are versatile intermediates. The amino groups can undergo a wide range of subsequent reactions, such as diazotization to form highly reactive diazonium salts, acylation to form amides, and alkylation. While these reactions are standard for aromatic amines, specific documented examples starting from this compound are scarce.

Other Selective Transformations (e.g., halogenation, alkylation)

Further selective transformations on the this compound ring system present significant challenges due to the existing substituents.

Halogenation: Electrophilic aromatic substitution, the typical mechanism for halogenating aromatic rings, is strongly disfavored for this compound. The two nitro groups are powerful deactivating groups, withdrawing electron density from the ring and making it highly resistant to attack by electrophiles like Br⁺ or Cl⁺. libretexts.org While halogenation of deactivated rings is possible under harsh conditions (e.g., high temperatures, strong Lewis acid catalysts), such reactions often lack selectivity and may not proceed at all. Halogenation of the thiophene ring portion is also unlikely under these conditions. Alternative mechanisms, such as nucleophilic substitution of a different leaving group for a halide, would be more plausible if a suitable precursor were available.

Alkylation: Friedel-Crafts alkylation and acylation are classic electrophilic substitution reactions and would be similarly deactivated by the two nitro groups. These reactions are generally incompatible with substrates bearing strong electron-withdrawing groups.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Patterns in Dinitrobenzo[b]thiophenes

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity of an aromatic system towards electrophiles is highly dependent on the nature of the substituents already present on the ring. libretexts.org

The benzo[b]thiophene scaffold itself generally undergoes electrophilic substitution preferentially at the C2 or C3 positions of the thiophene (B33073) ring, which is more activated than the benzene (B151609) portion of the molecule. However, the presence of the two nitro groups in 3,4-Dinitrobenzo[b]thiophene profoundly deactivates the entire aromatic system towards electrophilic attack. Nitro groups are powerful deactivating groups due to their strong electron-withdrawing nature through both inductive and resonance effects. libretexts.org

This deactivation makes electrophilic aromatic substitution on this compound exceptionally difficult, requiring harsh reaction conditions. If a reaction were to be forced, the directing effects of the existing substituents would guide the position of the incoming electrophile.

The Nitro Group at C3: Strongly deactivates the thiophene ring.

The Nitro Group at C4: Strongly deactivates the benzene ring.

The Thiophene Sulfur Atom: Tends to direct electrophiles to the C2 and C3 positions.

Considering these competing influences, any potential electrophilic attack would most likely occur at the least deactivated positions. The thiophene ring, despite the C3-nitro group, is generally more susceptible to electrophilic attack than the benzene ring. wikipedia.org Therefore, the C2 position would be the most probable site for substitution, although the reaction would be extremely sluggish. Substitution on the benzene ring (positions C5, C6, C7) is even less likely due to the strong deactivating effect of the C4-nitro group.

Nucleophilic Aromatic Substitution (SNAr) of Nitro Groups

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgpressbooks.pub In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. The nitro groups play a dual role: they activate the ring for nucleophilic attack by withdrawing electron density, and they can also serve as the leaving group. nih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org However, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism. nih.gov

Regioselectivity and Scope of Nitro Group Displacement

When this compound is treated with a nucleophile, a key question is which of the two nitro groups will be displaced. The regioselectivity of SNAr reactions is influenced by several factors, including the stability of the intermediate Meisenheimer complex and the nature of the nucleophile and solvent. wuxiapptec.comresearchgate.netwuxiapptec.com

In dinitro-aromatic systems, the position of nucleophilic attack is directed by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate. For this compound, nucleophilic attack can theoretically lead to the displacement of either the C3-nitro or the C4-nitro group. The relative stability of the corresponding Meisenheimer complexes is the determining factor.

Studies on related nitrothiophene systems show that a nitro group on the thiophene ring is readily displaced by various nucleophiles. nih.gov The scope of nucleophiles that can participate in these reactions is broad, including:

Alkoxides and Phenoxides: (e.g., sodium methoxide, sodium phenoxide)

Amines: (e.g., piperidine, aniline)

Thiolates: (e.g., sodium thiophenoxide)

Carbanions: (e.g., stabilized enolates)

The table below summarizes the expected regioselectivity for the SNAr reaction on this compound with different types of nucleophiles, based on general principles and studies of related compounds.

Nucleophile TypePredominant Position of AttackProduct TypeRationale
Hard Nucleophiles (e.g., RO⁻)C43-Nitro-4-alkoxybenzo[b]thiopheneAttack at the benzene ring is often favored by hard nucleophiles.
Soft Nucleophiles (e.g., RS⁻)C34-Nitro-3-thioalkoxybenzo[b]thiopheneThe thiophene ring is generally more susceptible to attack by soft nucleophiles.
Amines (e.g., R₂NH)C3 or C4Mixture of productsRegioselectivity can be highly dependent on the specific amine and reaction conditions.

Formation and Reactivity of Meisenheimer Complexes with Dinitro-Thiophene Systems

The attack of a nucleophile (Nu⁻) on this compound leads to the formation of a Meisenheimer complex where the negative charge is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the nitro groups. This delocalization provides significant stabilization.

The formation of these complexes is often indicated by the appearance of intense colors (typically red or purple) upon mixing the nitroaromatic compound with the nucleophile. wikipedia.orgchemeurope.com Studies on related nitroaromatic compounds, including those with benzothiazole (B30560) scaffolds, have shown that the efficiency of Meisenheimer complex formation can be correlated with biological activity, highlighting the importance of this intermediate. nih.gov The subsequent step in the SNAr reaction is the departure of the leaving group (the nitro group as NO₂⁻) from the complex, which restores the aromaticity of the ring system.

Rearrangement Reactions and Ring Transformations

Highly functionalized heterocyclic systems like this compound can undergo fascinating rearrangement and ring-transformation reactions, often initiated by nucleophilic attack. Instead of simple substitution, the intermediate formed after nucleophilic addition can lead to cleavage of the thiophene ring.

Research on simpler nitrothiophenes has demonstrated that they can undergo facile ring-opening when treated with certain nucleophiles, such as secondary amines. nih.gov This process typically involves the nucleophile attacking a carbon atom of the thiophene ring, leading to the cleavage of a carbon-sulfur bond. This results in the formation of linear, highly functionalized nitrobutadienes. These open-chain products can then be used as versatile building blocks for the synthesis of other cyclic structures. nih.gov

In the case of this compound, a similar nucleophilic attack, for instance by an amine at the C2 position, could initiate a cascade that results in the opening of the thiophene ring. The resulting intermediate would be a substituted nitro-vinylbenzene derivative. Depending on the reaction conditions and the structure of the intermediate, subsequent intramolecular reactions could lead to the formation of new heterocyclic systems. rsc.orgmdpi.com

Cycloaddition Reactions Involving Dinitrobenzo[b]thiophene Scaffolds

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The reactivity of a compound in a cycloaddition reaction depends on its electronic properties. Electron-rich compounds (dienes or dipoles) react readily with electron-poor partners (dienophiles or dipolarophiles), and vice versa.

Due to the strong electron-withdrawing effect of the two nitro groups, the this compound scaffold is highly electron-deficient. This electronic nature makes it a poor candidate to act as an electron-rich diene in a standard Diels-Alder ([4+2]) reaction. However, its electron-poor character makes it a potentially excellent dienophile or dipolarophile for reactions with electron-rich partners.

Possible cycloaddition pathways include:

[4+2] Inverse-Electron-Demand Diels-Alder Reaction: While less common, this compound could potentially react with a very electron-rich diene.

[3+2] Dipolar Cycloaddition: The electron-deficient double bonds within the dinitrobenzo[b]thiophene system could serve as effective dipolarophiles in reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. uchicago.educhem-station.com This would lead to the formation of new five-membered heterocyclic rings fused to the parent scaffold.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes are also a possibility for electron-poor aromatic systems.

While specific examples involving this compound are not widely documented, studies on related nitro-dienes demonstrate their versatility in participating in [4+2] cycloadditions as either the diene or the dienophile, depending on the reaction partner. growingscience.com This dual nature suggests that the reactivity of the dinitrobenzo[b]thiophene scaffold in cycloadditions could be similarly versatile and dependent on the electronic properties of the co-reactant.

Spectroscopic and Analytical Characterization of 3,4 Dinitrobenzo B Thiophene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and coupling interactions of hydrogen atoms in a molecule. The nitration of 3-nitrobenzo[b]thiophene (B90674) yields a mixture of dinitro-isomers, including the 3,4-, 3,5-, 3,6-, and 3,7-dinitrobenzo[b]thiophenes. The structures of these isomers have been confirmed through chemical means and their ¹H NMR spectra have been recorded. rsc.org

For 3,4-Dinitrobenzo[b]thiophene, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring (H-2, H-5, H-6, H-7). The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing nature of the two nitro groups and the fused thiophene (B33073) ring.

The proton on the thiophene ring (H-2) is expected to appear as a singlet at a distinct chemical shift. The protons on the benzo- portion of the molecule (H-5, H-6, and H-7) will form a more complex splitting pattern. H-5 would likely be a doublet, coupled to H-6. H-7 would also be a doublet, coupled to H-6. H-6, being adjacent to both H-5 and H-7, would be expected to appear as a triplet (or more accurately, a doublet of doublets). The significant deshielding effect of the nitro group at position 4 will cause the signal for the adjacent H-5 proton to shift further downfield compared to other protons on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2Highly deshieldedSinglet (s)N/A
H-5Downfield shift due to adjacent NO₂Doublet (d)J₅,₆ ≈ 7-9
H-6IntermediateTriplet or Doublet of Doublets (t or dd)J₆,₅ ≈ 7-9, J₆,₇ ≈ 7-9
H-7Furthest upfield of aromatic protonsDoublet (d)J₇,₆ ≈ 7-9

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. While specific experimental ¹³C NMR data for this compound is not widely published, the expected spectrum can be predicted based on the structure. The molecule contains eight carbon atoms in the aromatic system and two additional carbons in the nitro groups are not directly observed. Due to the molecule's asymmetry, eight distinct signals are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound.
Carbon Atom(s)Predicted Chemical Shift Region (δ, ppm)Notes
C-3, C-4~140 - 160Attached to nitro groups; highly deshielded.
C-3a, C-7a~130 - 150Quaternary carbons at the ring fusion.
C-2, C-5, C-6, C-7~120 - 140Aromatic CH carbons.

Oxygen-17 (¹⁷O) NMR could theoretically be used to probe the nitro groups, but its low natural abundance and quadrupole moment make it a challenging technique rarely used for routine characterization.

Mass Spectrometry Techniques (e.g., LC-MS/ESI)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₄N₂O₄S), the exact molecular weight is approximately 224.0 g/mol .

In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z ≈ 224 would be expected. The fragmentation pattern would be characteristic of the dinitro-aromatic structure. Common fragmentation pathways would likely involve the loss of nitro groups (NO₂, mass 46) and nitric oxide (NO, mass 30).

Expected Fragmentation Pattern:

[M]⁺: m/z ≈ 224

[M - NO]⁺: m/z ≈ 194

[M - NO₂]⁺: m/z ≈ 178

[M - 2NO₂]⁺: m/z ≈ 132 (corresponding to the benzothiophene (B83047) radical cation)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is also a suitable technique, particularly for analyzing complex mixtures. In ESI, the compound would likely be detected as a protonated molecule [M+H]⁺ (m/z ≈ 225) in positive ion mode or as a molecular anion [M]⁻ or adducts in negative ion mode.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds. The IR spectrum of this compound would be dominated by the characteristic vibrations of the nitro groups and the aromatic benzothiophene core.

The most prominent features would be the strong absorption bands corresponding to the nitro (NO₂) group vibrations.

Asymmetric NO₂ Stretch: A strong band is expected in the region of 1520-1560 cm⁻¹.

Symmetric NO₂ Stretch: A strong band is expected in the region of 1340-1370 cm⁻¹.

The benzothiophene core would give rise to several other characteristic bands:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: This vibration is often weak and can be difficult to assign definitively but typically appears in the fingerprint region.

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic ring.

For comparison, the NIST Chemistry WebBook provides IR spectral data for the parent compound, benzo[b]thiophene, showing key peaks for aromatic C-H and C=C stretching. nist.gov

Table 3: Key Expected IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium-Weak
Asymmetric NO₂ Stretch1520 - 1560Strong
Aromatic C=C Stretch1450 - 1600Medium
Symmetric NO₂ Stretch1340 - 1370Strong
C-H Out-of-Plane Bending700 - 900Strong

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy (typically bonding or non-bonding) orbitals to higher-energy (antibonding) orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a conjugated aromatic system. The parent benzo[b]thiophene has strong absorptions in the UV region. The addition of two electron-withdrawing nitro groups extends the conjugation and is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the visible region.

The spectrum would likely display multiple absorption bands corresponding to π → π* transitions within the extended aromatic system. The n → π* transitions associated with the nitro groups are also possible but are often much weaker in intensity. The exact position and intensity of the absorption maxima (λ_max) would depend on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been found in the searched literature, a successful crystallographic analysis would reveal several key structural features. It would confirm the planarity of the benzothiophene ring system. The analysis would also detail the geometry of the nitro groups relative to the aromatic plane; steric hindrance between the adjacent nitro group at position 3 and the thiophene sulfur, as well as the "peri" interaction between the nitro group at position 4 and the H-5 proton, may cause the nitro groups to twist out of the plane of the aromatic ring. rsc.org Furthermore, the crystal packing would be dictated by intermolecular forces, such as π-π stacking of the aromatic rings and interactions involving the oxygen atoms of the nitro groups.

For related compounds, such as 2,5-dihalo-3,4-dinitrothiophenes, X-ray crystallography has been used to characterize their solid-state assemblies, which are influenced by halogen-bonding interactions between the halogen and nitro groups. nist.gov

Computational and Theoretical Investigations of 3,4 Dinitrobenzo B Thiophene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Specific Density Functional Theory (DFT) calculations detailing the electronic structure of 3,4-Dinitrobenzo[b]thiophene are not available in the reviewed literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Quantitative data for the HOMO-LUMO energy gap of this compound from computational studies have not been reported.

Molecular Electrostatic Potential (MESP) Analysis

A detailed Molecular Electrostatic Potential (MESP) analysis for this compound is not found in the existing scientific literature.

Prediction of Reactivity and Regioselectivity via Computational Methods

While the reactivity of nitrobenzo[b]thiophenes has been discussed in a general sense, specific computational predictions of reactivity and regioselectivity for this compound are not documented.

Conformational Analysis and Torsional Angles of Nitro Groups

There is no available research that specifically details the conformational analysis and torsional angles of the nitro groups in this compound through computational methods.

Simulation of Spectroscopic Properties

Simulated spectroscopic data for this compound are not present in the currently accessible literature.

Exploration of Bioactive Derivatives Derived from 3,4 Dinitrobenzo B Thiophene Scaffolds

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of benzo[b]thiophene derivatives can be fine-tuned through various structural modifications. Key design principles involve altering substituents on both the benzene (B151609) and thiophene (B33073) rings to optimize pharmacological properties. The incorporation of different functional groups can impact the compound's lipophilicity, electronic distribution, and steric properties, all of which are critical for effective drug-receptor interactions. nih.gov

For instance, the substitution pattern on the benzo[b]thiophene scaffold plays a crucial role in determining the type and potency of biological activity. Modifications at the C2 and C3 positions of the thiophene ring, as well as various positions on the benzene ring, have been shown to lead to a wide array of pharmacological effects. The introduction of halogens, nitro groups, and other electron-withdrawing or electron-donating groups can significantly alter the molecule's reactivity and its ability to bind to specific biological targets.

The planarity of the thiophene ring may contribute to the binding of ligands with receptors, and the sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, is a common strategy. For example, the thiophene ring itself is often considered a bioisostere of a phenyl ring, which can lead to improved metabolic stability and binding affinity. nih.gov

In vitro Antimicrobial Activity of Benzo[b]thiophene Derivatives (e.g., antibacterial, anti-tubercular)

Numerous studies have demonstrated the potent in vitro antimicrobial activity of various benzo[b]thiophene derivatives against a range of pathogens.

One study reported the synthesis of benzo[b]thiophene acylhydrazones and their evaluation as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov Several of these derivatives exhibited significant antibacterial activity. For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains. nih.gov

Another study focused on 3-halobenzo[b]thiophenes and their antibacterial and antifungal activities. The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes displayed a low MIC of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. nih.gov

In the context of anti-tubercular activity, a series of 3-substituted benzo[b]thiophene-1,1-dioxides were found to be effective inhibitors of Mycobacterium tuberculosis growth. nih.gov One of the most potent compounds in this series, a tetrazole-substituted derivative, exhibited an MIC of 2.6 µM. nih.gov Oxadiazole derivatives also showed good anti-tubercular activity with MICs in the range of 3–8 µM. nih.gov Another study on benzo[b]thiophene-2-carboxylic acid derivatives identified compounds with significant activity against both active and dormant M. bovis BCG, with MICs as low as 0.60 and 0.61 μg/mL. nih.gov

Compound ClassSpecific Derivative ExampleTarget OrganismActivity (MIC)Reference
Benzo[b]thiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4 µg/mL nih.gov
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria, Candida albicans16 µg/mL nih.gov
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria, Candida albicans16 µg/mL nih.gov
3-Substituted Benzo[b]thiophene-1,1-dioxidesTetrazole substituentMycobacterium tuberculosis2.6 µM nih.gov
3-Substituted Benzo[b]thiophene-1,1-dioxidesOxadiazole derivativesMycobacterium tuberculosis3–8 µM nih.gov
Benzo[b]thiophene-2-carboxylic acid derivativesCompound 8cDormant M. bovis BCG0.60 µg/mL nih.gov
Benzo[b]thiophene-2-carboxylic acid derivativesCompound 8gDormant M. bovis BCG0.61 µg/mL nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzo[b]thiophene derivatives. For a series of linezolid analogues, it was found that the polarity of substituents plays a significant role in their antibacterial activity. kcl.ac.uk

In the case of 3-halobenzo[b]thiophenes, the antimicrobial activity was more dependent on the substitution at the heterocyclic thiophene ring rather than at the aromatic moiety. nih.gov The placement of substituents at the C3 position was key to achieving the desired antimicrobial effect. nih.gov The presence of an alcohol moiety was also found to enhance the activity of these derivatives. nih.gov

For nitrothiophenes, a reasonable correlation was observed between the experimental activity against Escherichia coli or Micrococcus luteus and calculated properties such as HOMO energies and atomic charges. The presence of an additional nitro group at the C3 position of the thiophene ring also had a significant effect on the activity. researchgate.net

The mechanisms of action for bioactive benzo[b]thiophene derivatives can be diverse. Some thiophene derivatives have been shown to exert their antibacterial effects by increasing membrane permeabilization and reducing the adherence of bacteria to host cells. frontiersin.org Molecular docking studies have suggested that these compounds may interact with outer membrane proteins (OMPs) of bacteria. frontiersin.org

In the context of anti-tubercular activity, molecular docking studies of benzo[b]thiophene-2-carboxylic acid derivatives have indicated a high binding affinity towards the active site of the DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase) enzyme, suggesting a structural basis for the inhibition of M. tuberculosis. nih.gov

Development of Enzyme Inhibitors and Receptor Ligands from Benzo[b]thiophene Cores

The benzo[b]thiophene scaffold has proven to be a valuable template for the development of potent enzyme inhibitors and receptor ligands.

For instance, a new class of benzo[b]thiophene-chalcone hybrids has been synthesized and evaluated as cholinesterase inhibitors. nih.gov In this study, one of the benzothiophene-chalcone hybrids emerged as the best inhibitor of butyrylcholinesterase (BChE), with an IC50 value of 24.35 µM, which was comparable to the standard drug galantamine. nih.gov Another compound from the same series was identified as the best acetylcholinesterase (AChE) inhibitor with an IC50 of 62.10 µM. nih.gov

Furthermore, diamino benzo[b]thiophene derivatives have been identified as a novel class of active site-directed thrombin inhibitors. researchgate.net SAR studies on the C3 side chain of these derivatives have been conducted to optimize their potency and efficacy. researchgate.net

In terms of receptor ligands, thiophene bioisosteres of potent GluN2B ligands with a benzo kcl.ac.ukannulene-scaffold have been synthesized. nih.gov The bioisosteric replacement of a benzene ring with a thiophene ring was well tolerated by the NMDA receptor, and in some cases, even led to an increased GluN2B affinity. nih.gov

Compound ClassSpecific Derivative ExampleTarget Enzyme/ReceptorActivity (IC50/Ki)Reference
Benzo[b]thiophene-chalcone hybridsCompound 5hButyrylcholinesterase (BChE)IC50 = 24.35 µM nih.gov
Benzo[b]thiophene-chalcone hybridsCompound 5fAcetylcholinesterase (AChE)IC50 = 62.10 µM nih.gov
Diamino benzo[b]thiophene derivatives-ThrombinActive site-directed inhibitors researchgate.net
kcl.ac.ukAnnulenothiophene bioisosteresCompound 8aGluN2B subunit of NMDA receptorKi = 26 nM nih.gov

Applications in Materials Science and Advanced Technologies

Organic Electronic Materials Based on Benzo[b]thiophene Derivatives

The tunable electronic nature and stability of the benzo[b]thiophene core have made it a cornerstone for designing high-performance organic semiconductors. researchgate.netresearchgate.net These materials are integral to the development of flexible, lightweight, and solution-processable electronic devices. atomfair.com

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics. Benzo[b]thiophene derivatives, particularly those with extended fused-ring structures, have emerged as superior p-type organic semiconductors due to their excellent charge transport characteristics. ntu.edu.twresearchgate.net

Small molecules based on the benzothieno[3,2-b] figshare.combenzothiophene (B83047) (BTBT) core are particularly noteworthy. acs.org The planar structure and potential for strong intermolecular π-π stacking facilitate efficient charge carrier movement. For instance, 2,7-dioctyl figshare.combenzothieno[3,2-b] figshare.combenzothiophene (C8-BTBT) has demonstrated exceptionally high hole mobility, with values reaching up to 43 cm²/Vs in thin-film transistors. acs.org Another advanced derivative, dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT), was designed to enhance intermolecular charge transfer through strong sulfur-sulfur (S–S) interactions, achieving a remarkable hole mobility of 19.3 cm²·V⁻¹·s⁻¹ in polycrystalline thin films. acs.org The design of these molecules often includes a highly planar conjugated core, which is crucial for efficient charge transport. ntu.edu.tw

In addition to small molecules, conjugated polymers incorporating benzo[b]thiophene units are widely investigated. atomfair.com These polymers combine the excellent electronic properties of the core with the superior film-forming capabilities and mechanical flexibility of macromolecules, making them suitable for large-area and flexible device applications. atomfair.com Blends of benzo[b]thiophene-based small molecules with conjugated polymers have also proven to be an effective strategy, significantly enhancing charge mobility compared to the individual components. ntu.edu.twdoi.org For example, blending a dithienothiophene-based small molecule with a polymer semiconductor increased hole mobility from 0.0009 cm²/V⁻¹s⁻¹ (for the pure small molecule) to 0.22 cm²/V⁻¹s⁻¹. doi.org

Performance of Selected Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs)
CompoundDevice TypeHole Mobility (cm²/Vs)On/Off Ratio
Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT)Polycrystalline Thin-Film19.3-
2,7-dioctyl figshare.combenzothieno[3,2-b] figshare.combenzothiophene (C8-BTBT)Solution-Blended FilmUp to 43-
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)Vacuum-Deposited Thin-Film2.010⁸
Benzo[b]thieno[2,3-d]thiophene DerivativesSolution-Sheared FilmUp to 0.005> 10⁶
DTTR-TT / PDTT-SBT Blend (30%)Solution-Blended Film0.22-

In the field of organic solar cells, benzo[b]thiophene derivatives, especially the larger benzodithiophene (BDT) unit, are workhorse materials. rsc.orgacs.org BDT-based conjugated polymers are predominantly used as electron donor materials in the active layer of bulk heterojunction (BHJ) solar cells. acs.orgacs.org The rigid and coplanar structure of BDT promotes molecular aggregation and charge transport, while its electron-rich nature allows for the tuning of energy levels to match with various electron acceptor materials. rsc.orgacs.org

The design of donor-acceptor (D-A) copolymers, where an electron-donating BDT unit is paired with an electron-accepting moiety, has been a highly successful strategy for developing high-efficiency photovoltaic materials. rsc.orgrsc.org This approach allows for fine-tuning of the polymer's bandgap, absorption spectrum, and charge transport properties. rsc.org For example, polymers like PBDB-T, which combines a BDT donor with a benzodithiophene-dione (BDD) acceptor, have led to significant advances in power conversion efficiencies (PCEs), especially when paired with modern non-fullerene acceptors (NFAs). acs.org Structural modifications, such as the introduction of fluorine atoms or specific side chains to the BDT core, can further optimize the material's properties and device performance. acs.orgnih.gov

Beyond being a core component of polymers, simpler benzo[b]thiophene compounds have been innovatively used as volatile solid additives (VSAs) in the processing of the solar cell's active layer. figshare.comacs.orgfigshare.com The addition of compounds like 5-chlorobenzo[b]thiophene can improve the molecular packing and phase separation between the donor and acceptor materials, leading to enhanced exciton (B1674681) diffusion, charge separation, and transport. figshare.comfigshare.com This morphology control has resulted in significant PCE enhancements across various OPV systems. figshare.comacs.org For instance, the use of benzo[b]thiophene as a VSA in a PM6:Y6-based solar cell increased its PCE from 15.58% to 17.04%. acs.org

Impact of Benzo[b]thiophene Derivatives on Organic Solar Cell Performance
System / MaterialRole of Benzo[b]thiopheneAcceptorResulting Power Conversion Efficiency (PCE)Reference PCE (Control)
PBDB-TPolymer DonorITIC (NFA)>11%-
P2 (Fluorinated PB3T)Polymer DonorIT-4F (NFA)13.0%-
P15 (Asymmetrical BDT Homopolymer)Polymer DonorBTP-eC9 (NFA)11.5%-
Benzo[b]thiophene (BzT)Volatile Solid AdditiveY6 (NFA)16.1%14.2%
Benzo[b]thiophene (BzT)Volatile Solid AdditiveIT-4F (NFA)12.5%11.9%

The fused aromatic system of benzo[b]thiophene provides a platform for creating novel fluorescent materials. researchgate.net Compared to its constituent benzene (B151609) and thiophene (B33073) rings, the benzo[b]thiophene core is significantly more emissive. researchgate.net This intrinsic fluorescence can be further enhanced and tuned through chemical modification. rsc.org

Derivatives such as benzo[b]thiophene 1,1-dioxides have been shown to be useful precursors for constructing π-conjugated fluorescent molecules. acs.orgacs.org The oxidation of the sulfur atom alters the electronic properties of the ring system, often leading to materials with desirable photoluminescence. nih.gov For example, a series of benzothieno[3,2-b]benzothiophene S-oxides were synthesized and found to be highly emissive, with some compounds demonstrating fluorescence quantum yields exceeding 98% in solution and 71% in the solid state. nih.gov These S-oxides are also more resistant to oxidative degradation than the parent BTBT, making them robust candidates for device applications like organic light-emitting diodes (OLEDs). nih.govresearchgate.net The development of new highly emissive thiophene-based materials has gained momentum, overcoming the typically lower quantum yields associated with thiophene systems. rsc.orgresearchgate.netrsc.org

Photophysical Properties of Selected Benzo[b]thiophene Derivatives
Compound ClassKey Structural FeatureFluorescence Quantum Yield (ΦF)Potential Application
Benzo[b]thiopheneFused Benzene and ThiopheneEmissive (higher than benzene or thiophene alone)Core for fluorescent dyes
C2-alkenylated benzo[b]thiophene 1,1-dioxidesOxidized Sulfur, Extended π-systemCharacterized as fluorescentπ-conjugated optical materials
Benzothieno[3,2-b]benzothiophene S-oxidesOxidized Sulfur on BTBT coreUp to >98% (in solution); >71% (solid state)OLEDs, Singlet Fission Materials
Benzo researchgate.netresearchgate.netthieno-S,S-dioxide-[3,2-b]benzofuran (BTOBF)Fused Thiophene-Dioxide and Benzofuran83% (in solution); 63% (crystalline state)Emissive Materials

Chemical Sensors and Ionophore Development

The ability of the benzo[b]thiophene scaffold to participate in specific molecular interactions and exhibit changes in its photophysical properties upon binding has been leveraged for the development of chemical sensors.

A notable example is a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) for the detection of phosgene (B1210022), a highly toxic industrial chemical. mdpi.comnih.gov The probe operates via an intramolecular charge transfer (ICT) mechanism and can detect phosgene in both solution and gas phases with high sensitivity and a rapid response time of just 30 seconds. mdpi.comnih.gov Similarly, thiophene-appended benzothiazole (B30560) derivatives have been developed for the ratiometric detection of heavy metal ions like copper and cadmium. nih.gov

Beyond detecting neutral molecules and ions, benzo[b]thiophene derivatives have also been engineered to function as ionophores—molecules that can transport ions across lipid membranes. Certain urea-substituted benzo[b]thiophene derivatives have been shown to be highly efficient carriers for chloride anions, functioning as anionophores that transport Cl⁻ across phospholipid bilayers. researchgate.net This function has potential applications in biomedical research for studying and potentially treating diseases related to ion channel malfunctions. researchgate.net

Benzo[b]thiophene Derivatives in Sensing and Ion Transport
DerivativeFunctionTarget Analyte / IonKey Performance Metric
Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA)Fluorescent SensorPhosgeneDetection limit of 0.16 μM; 30s response time
Thiophene-appended BenzothiazoleFluorescent SensorCadmium (Cd²⁺) ionsLimit of detection of 2.25 nM
Urea-substituted Benzo[b]thiophenesIonophore (Anion Carrier)Chloride (Cl⁻)Efficient transport across phospholipid bilayers

Catalytic Applications of Benzo[b]thiophene Derivatives

The synthesis of complex benzo[b]thiophene structures often relies on transition-metal catalysis, particularly with palladium and rhodium. researchgate.netresearchgate.net These synthetic methods, which involve processes like C-H activation, highlight the robust interaction between the benzo[b]thiophene core and metal centers. researchgate.netacs.org This affinity suggests the potential for benzo[b]thiophene derivatives to serve as ligands in catalytic systems. Their structure can be incorporated into larger molecular frameworks designed to coordinate with a metal catalyst, thereby influencing its activity and selectivity. For instance, the synthesis of catalyst ligands is cited as a key application for products of palladium-catalyzed C-H activation of benzo[b]thiophene 1,1-dioxides. acs.org The development of thienoacene-based organic semiconductors has also been achieved through palladium-catalyzed methods, demonstrating a direct link between catalysis and materials science applications. researchgate.net While the primary focus in the literature is often on the synthesis of these heterocycles, their inherent ability to coordinate with metals makes them promising candidates for the design of novel ligands for a variety of catalytic transformations.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Diversely Substituted 3,4-Dinitrobenzo[b]thiophene

The precise synthesis of this compound presents a significant regioselectivity challenge. Standard electrophilic nitration of benzo[b]thiophene typically yields a complex mixture of isomers, with substitution favoring the 3-position, followed by other sites like the 2, 4, and 5-positions. chemicalbook.com Achieving the specific 3,4-dinitration pattern requires the development of sophisticated and targeted synthetic methodologies.

Future research should focus on multi-step, regiocontrolled strategies. One promising avenue is the use of ortho-directing groups on a pre-functionalized benzene (B151609) or thiophene (B33073) precursor, which can be removed after the desired nitration pattern is achieved. Another approach involves the cyclization of a pre-nitrated acyclic precursor. For instance, methods like palladium-catalyzed intramolecular C-H functionalization, which have been used to create multi-substituted benzo[b]thiophenes, could be adapted for this purpose. nih.gov

Furthermore, modern synthetic tools could provide solutions. Continuous flow chemistry, for example, allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly improve the selectivity of hazardous nitration reactions. The development of novel catalyst systems, potentially involving transition metals, that can direct C-H functionalization and subsequent nitration at specific sites is another critical area for exploration. researchgate.net

A key objective will be to move beyond the parent compound and establish synthetic routes to its derivatives. This would involve creating a toolkit of reactions that are compatible with the electron-deficient nature of the 3,4-dinitro-substituted ring, enabling the introduction of diverse functional groups at other positions of the benzo[b]thiophene core.

Advanced Mechanistic Investigations of Complex Reactions

The electron-poor nature of the this compound ring system makes it an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org Unlike the more common electrophilic substitutions seen in many aromatic compounds, the nitro groups can stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group by a nucleophile. youtube.com

Future research should be directed toward a deep mechanistic understanding of these transformations. Key areas of investigation include:

Kinetics and Reactivity: Detailed kinetic studies to quantify the reactivity of different positions on the ring towards various nucleophiles (e.g., alkoxides, amines, thiolates). This would help establish a predictable model for its substitution chemistry.

In-situ Spectroscopy: Utilizing techniques like NMR, IR, and Raman spectroscopy under reaction conditions to directly observe reactive intermediates, such as the Meisenheimer complex, providing direct evidence for the proposed reaction pathways.

Isotope Labeling Studies: Employing isotopically labeled substrates to trace the movement of atoms and electrons throughout the reaction, confirming the roles of different reactants and intermediates.

Beyond SNAr, other complex reactions could be explored. For example, the potential for the thiophene ring to participate in cycloaddition reactions, possibly after oxidation to the corresponding S-oxide or S,S-dioxide, opens another frontier for mechanistic study. researchgate.net

Rational Design of Materials with Tuned Optoelectronic Properties

In materials science, there is a constant search for novel organic compounds with tailored electronic properties for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). msesupplies.commdpi.com Molecules are often designed based on a donor-acceptor (D-A) architecture to control the HOMO-LUMO energy levels and the optical band gap. mdpi.com

Given its two strongly electron-withdrawing nitro groups, this compound represents a promising, unexplored electron-acceptor (A) building block. Future research should focus on its incorporation into larger π-conjugated systems. By coupling this acceptor unit with various electron-donating (D) moieties, a library of novel D-A materials could be synthesized. The key research goals in this area would be:

Tuning the Band Gap: Systematically varying the strength of the donor unit to finely tune the optical and electronic properties of the resulting materials.

Enhancing Charge Mobility: Designing molecules with planar structures to encourage intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.

Improving Stability: Investigating the chemical, thermal, and photochemical stability of these new materials to ensure their suitability for long-lasting electronic devices.

The table below illustrates hypothetical optoelectronic properties for materials designed using the this compound acceptor core, based on trends observed in similar D-A systems.

Donor MoietyMaterial ArchitecturePredicted HOMO (eV)Predicted LUMO (eV)Predicted Optical Band Gap (eV)Potential Application
CarbazoleD-A-5.6-3.52.1Organic Photovoltaics (OPV)
TriphenylamineD-A-5.4-3.42.0Organic Field-Effect Transistors (OFET)
FluoreneD-A-D-5.8-3.62.2Organic Light-Emitting Diodes (OLED)

Computational-Experimental Integration for Predictive Chemistry

Given the challenges in synthesizing and characterizing novel compounds, a synergistic approach combining computational chemistry with experimental work is essential. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide invaluable insights into the properties of this compound and its derivatives before they are ever synthesized in a lab. nih.gov

Future research should leverage this integration in several ways:

Predicting Reactivity: Computational modeling can be used to calculate electron density distributions and predict the most likely sites for both nucleophilic and electrophilic attack, guiding the design of synthetic strategies.

Simulating Spectra: Predicting spectroscopic signatures (NMR, IR, UV-Vis) to aid in the identification and characterization of newly synthesized compounds.

Screening Material Properties: High-throughput computational screening can be used to predict the HOMO/LUMO levels, band gaps, and charge transport properties of a virtual library of materials incorporating the this compound core. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Elucidating Mechanisms: Modeling reaction pathways and transition states to provide a detailed, atomistic understanding of the mechanisms investigated in section 8.2.

This integrated approach creates a feedback loop where experimental results are used to refine computational models, and computational predictions guide future experimental efforts, accelerating the pace of discovery.

Exploration of New Avenues in Bioactive Compound Discovery (non-clinical focus)

The benzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netdigitellinc.com While nitroaromatic compounds can present toxicological challenges, they are also found in several approved drugs and serve as versatile synthetic intermediates.

A significant future avenue of research is the use of this compound as a starting platform for generating chemical diversity for biological screening (with a non-clinical focus). The two nitro groups offer a rich handle for chemical modification. For instance, selective or complete reduction of the nitro groups to the corresponding amines would yield 3,4-diaminobenzo[b]thiophene or mono-amino derivatives. These amines are powerful nucleophiles and can be readily derivatized to create large libraries of amides, sulfonamides, ureas, and other heterocyclic systems.

This strategy would allow for a systematic exploration of the chemical space around the benzo[b]thiophene core. High-throughput screening of these libraries against various biological targets (e.g., enzymes, receptors) could lead to the identification of novel hit compounds. Subsequent molecular docking and computational studies could then be used to understand structure-activity relationships and guide the optimization of these initial hits into more potent and selective lead compounds for further pre-clinical investigation. nih.gov

Q & A

Q. How can researchers address discrepancies between theoretical and experimental tautomeric ratios?

  • Resolution :
  • Solvent effects : Include implicit solvation models (e.g., PCM) in DFT to account for polarity.
  • Dynamic NMR : Measure coalescence temperatures to estimate energy barriers between tautomers.
  • Error analysis : Compare ADE deviations (±5 kcal/mol) to refine computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.